1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride
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Overview
Description
1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
The synthesis of 1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride typically involves multi-step synthetic routes. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Industrial production methods often involve the use of olefin metathesis reactions catalyzed by Grubbs catalysts, although these methods can be complex and expensive .
Chemical Reactions Analysis
1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include halides and other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form different products depending on the reaction conditions.
Scientific Research Applications
1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and proteins.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium. The compound binds to the protein, inhibiting its function and thereby exerting its antibacterial effects .
Comparison with Similar Compounds
1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride can be compared with other spirocyclic compounds such as:
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride: Similar in structure but with different substitution patterns and biological activities.
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride:
1-Oxa-9-azaspiro[5.5]undecane derivatives: These compounds have shown diverse biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and its potent biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H15ClN2O2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
1-oxa-4,8-diazaspiro[5.5]undecan-3-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-7-4-12-8(6-10-7)2-1-3-9-5-8;/h9H,1-6H2,(H,10,11);1H |
InChI Key |
NOVUPSZLXQKQPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)CNC(=O)CO2.Cl |
Origin of Product |
United States |
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